Isocitrate Lyase (ICL) Inhibition: Cyclo(L-Phe-L-Val) Exhibits 2.8-Fold Greater Potency than Cyclo(L-Phe-L-Pro) in C. albicans
In a direct head-to-head comparison of five diketopiperazines isolated from Streptomyces puniceus Act1085, cyclo(L-Phe-L-Val) demonstrated the most potent inhibition of Candida albicans isocitrate lyase (ICL), a key virulence-regulating enzyme in the glyoxylate cycle. The compound achieved an IC50 value of 27 μg/mL (approximately 110 μM) against purified C. albicans ICL, compared to 75 μg/mL for cyclo(L-Phe-L-Pro), representing a 2.8-fold enhancement in inhibitory potency. The remaining three compounds—cyclo(L-Val-L-Pro), cyclo(L-Leu-L-Pro), and cyclo(L-Phe-trans-4-OH-L-Pro)—showed only weak or negligible inhibition (<30% at 100 μg/mL) [1]. Functional validation confirmed that cyclo(L-Phe-L-Val) at 32 μg/mL reduces icl gene product levels in C. albicans SC5314 (wild-type) under C2-carbon-utilizing conditions .
| Evidence Dimension | ICL enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 27 μg/mL (110 μM) |
| Comparator Or Baseline | Cyclo(L-Phe-L-Pro): IC50 = 75 μg/mL; Cyclo(L-Val-L-Pro), Cyclo(L-Leu-L-Pro), Cyclo(L-Phe-trans-4-OH-L-Pro): <30% inhibition at 100 μg/mL |
| Quantified Difference | 2.8-fold lower IC50 vs. cyclo(L-Phe-L-Pro); >3.7-fold lower IC50 vs. weak inhibitors |
| Conditions | In vitro enzyme inhibition assay using purified C. albicans ICL; icl expression measured in C. albicans under C2-carbon growth conditions |
Why This Matters
ICL inhibition is a validated anti-virulence strategy against C. albicans, and the 2.8-fold potency advantage over the closest DKP analog justifies selecting cyclo(L-Phe-L-Val) for antifungal drug discovery programs targeting the glyoxylate cycle.
- [1] Lee SH, et al. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans. Molecules. 2019;24(11):2111. View Source
